molecular formula C10H21N3O B1399014 4-(aminomethyl)-N-propylpiperidine-1-carboxamide CAS No. 1248039-84-0

4-(aminomethyl)-N-propylpiperidine-1-carboxamide

Cat. No.: B1399014
CAS No.: 1248039-84-0
M. Wt: 199.29 g/mol
InChI Key: ZAWQOJDCUWSNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 4-(aminomethyl)-N-propylpiperidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of piperidine with formaldehyde and a suitable amine under controlled conditions. Industrial production methods often involve the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst . Another approach includes the use of multistep synthesis involving Friedel-Crafts acylation followed by reduction and amination reactions .

Chemical Reactions Analysis

4-(aminomethyl)-N-propylpiperidine-1-carboxamide undergoes several types of chemical reactions, including:

Scientific Research Applications

4-(aminomethyl)-N-propylpiperidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-propylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

4-(aminomethyl)-N-propylpiperidine-1-carboxamide can be compared with other piperidine derivatives such as:

This compound is unique due to its specific structure and the presence of both an aminomethyl and a carboxamide group, which contribute to its distinct chemical reactivity and biological properties.

Properties

IUPAC Name

4-(aminomethyl)-N-propylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-2-5-12-10(14)13-6-3-9(8-11)4-7-13/h9H,2-8,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWQOJDCUWSNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(aminomethyl)-N-propylpiperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(aminomethyl)-N-propylpiperidine-1-carboxamide
Reactant of Route 3
4-(aminomethyl)-N-propylpiperidine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
4-(aminomethyl)-N-propylpiperidine-1-carboxamide
Reactant of Route 5
4-(aminomethyl)-N-propylpiperidine-1-carboxamide
Reactant of Route 6
4-(aminomethyl)-N-propylpiperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.